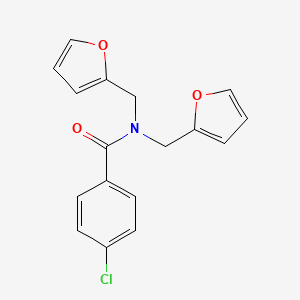![molecular formula C18H16ClN3O3 B11379868 N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-3-propoxybenzamide](/img/structure/B11379868.png)
N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-3-propoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-3-propoxybenzamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a 1,2,5-oxadiazole ring, a chlorophenyl group, and a propoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-3-propoxybenzamide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of 4-chlorobenzohydrazide with ethyl chloroformate to form an intermediate, which is then cyclized with hydroxylamine hydrochloride to yield the oxadiazole ring. The final step involves the coupling of the oxadiazole intermediate with 3-propoxybenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-3-propoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding oxadiazole N-oxide derivatives.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-3-propoxybenzamide involves its interaction with specific molecular targets. The compound can inhibit enzymes such as kinases or proteases, leading to the disruption of cellular signaling pathways. This inhibition can result in the suppression of cancer cell growth or the elimination of microbial pathogens. The exact molecular targets and pathways may vary depending on the specific application and biological context.
Comparison with Similar Compounds
N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-3-propoxybenzamide can be compared with other oxadiazole derivatives, such as:
2,5-Bis(4-chlorophenyl)-1,3,4-oxadiazole: Known for its antimicrobial and anticancer properties.
4-(4-chlorophenyl)-1,2,3-thiadiazole: Exhibits similar biological activities but with a different heterocyclic core.
4-(4-chlorophenyl)-1,2,5-thiadiazole:
Properties
Molecular Formula |
C18H16ClN3O3 |
|---|---|
Molecular Weight |
357.8 g/mol |
IUPAC Name |
N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-3-propoxybenzamide |
InChI |
InChI=1S/C18H16ClN3O3/c1-2-10-24-15-5-3-4-13(11-15)18(23)20-17-16(21-25-22-17)12-6-8-14(19)9-7-12/h3-9,11H,2,10H2,1H3,(H,20,22,23) |
InChI Key |
OCFXYOBJKBGYQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=NON=C2C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-butoxy-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B11379790.png)
![2-({2-[(4-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-4,6-dimethyl-N-(2-methylphenyl)pyridine-3-carboxamide](/img/structure/B11379791.png)
![6-(2-Ethoxyphenyl)-2-(2-methylpropyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B11379793.png)
![5-chloro-2-[(4-fluorobenzyl)sulfonyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide](/img/structure/B11379801.png)
![1-(4-ethylphenyl)-4-oxo-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11379813.png)
![4-butoxy-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B11379817.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3-methylphenoxy)-N-(propan-2-yl)propanamide](/img/structure/B11379829.png)
![N-(2-chlorophenyl)-6-(4-methylphenyl)-3-(phenoxymethyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11379837.png)
![N-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-4-hydroxybutanamide](/img/structure/B11379844.png)

![2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B11379863.png)
![N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-(phenylsulfonyl)propanamide](/img/structure/B11379876.png)
![N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-phenoxyacetamide](/img/structure/B11379877.png)
![4-[2-(1-Benzoylpiperidin-2-yl)ethyl]morpholine](/img/structure/B11379880.png)
